1-(carbamoylmethyl)-1H-indole-3-carboxylic acid
CAS No.: 1020984-96-6
Cat. No.: VC2094991
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020984-96-6 |
|---|---|
| Molecular Formula | C11H10N2O3 |
| Molecular Weight | 218.21 g/mol |
| IUPAC Name | 1-(2-amino-2-oxoethyl)indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O3/c12-10(14)6-13-5-8(11(15)16)7-3-1-2-4-9(7)13/h1-5H,6H2,(H2,12,14)(H,15,16) |
| Standard InChI Key | NMWWWOGZFDOGGW-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC(=O)N)C(=O)O |
Introduction
1-(Carbamoylmethyl)-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family, a group of heterocyclic aromatic compounds. This compound is of interest in various fields of chemistry and pharmacology due to its unique structure and potential biological activities. Despite the limited availability of specific studies directly focused on this compound, its structure suggests potential applications in drug synthesis and biological research.
Biological and Pharmacological Activities
While specific biological activities of 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For example, indole derivatives are known for their anticancer, antibacterial, and antioxidant properties . The presence of a carbamoyl group and a carboxylic acid group could enhance the compound's ability to interact with biological targets, potentially leading to interesting pharmacological effects.
Safety and Handling
When handling 1-(carbamoylmethyl)-1H-indole-3-carboxylic acid, it is essential to follow proper safety protocols. This includes wearing protective gear such as gloves, safety glasses, and a mask to prevent skin contact and inhalation of potential dust or vapors . Waste disposal should be handled according to standard laboratory practices for organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume